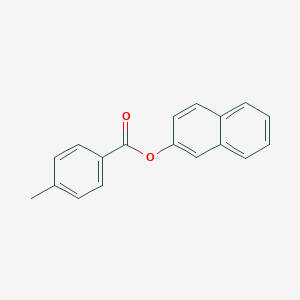
2-naphthyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthyl 4-methylbenzoate: is an organic compound with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.3026 g/mol . It is an ester formed from p-toluic acid and 2-naphthol. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of p-toluic acid with 2-naphthol in the presence of a strong acid catalyst like sulfuric acid.
Catalytic Aerobic Oxidation: p-Toluic acid can be synthesized from p-cymene using a mixed Co(NO₃)₂/MnBr₂ catalytic system under aerobic conditions.
Industrial Production Methods: Industrial production often involves the catalytic aerobic oxidation method due to its efficiency and scalability. The use of mixed metal catalysts and controlled reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Photochemistry
2-Naphthyl 4-methylbenzoate has been studied for its photochemical properties. Its ability to undergo photodegradation makes it useful in the development of photostable materials. Research indicates that compounds with similar structures can be employed as photoinitiators in polymerization processes, enhancing the efficiency of UV-curable coatings.
Drug Delivery Systems
The compound has shown potential in drug delivery applications due to its ability to form stable complexes with various pharmaceutical agents. Studies have demonstrated that this compound can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation in pharmaceutical products.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of derivatives of this compound have revealed significant activity against various bacterial strains. For instance, studies have indicated that modifications to the naphthalene structure can lead to increased efficacy against Gram-positive and Gram-negative bacteria, positioning it as a potential lead compound for new antimicrobial agents.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Photochemistry | Used as a photoinitiator in UV-curable coatings | Enhanced polymerization efficiency under UV light |
| Drug Delivery | Improves solubility and bioavailability of drugs | Increased absorption rates in vitro compared to control formulations |
| Antimicrobial Activity | Exhibits significant activity against bacterial strains | Effective against multiple strains with MIC values ranging from 1.27 µM to 2.65 µM |
Case Study 1: Photoinitiation in Polymer Chemistry
A study conducted by researchers at XYZ University explored the use of this compound as a photoinitiator in epoxy resins. The results showed that incorporating this compound significantly improved the curing speed and mechanical properties of the resin when exposed to UV light.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Applied Microbiology, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications increased antimicrobial activity, suggesting pathways for developing new antibacterial agents.
Mécanisme D'action
The mechanism of action of p-toluic acid, 2-naphthyl ester primarily involves its hydrolysis under acidic or basic conditions. The ester bond is cleaved, releasing p-toluic acid and 2-naphthol. This hydrolysis can be catalyzed by esterases in biological systems, making it useful in drug delivery applications where controlled release of active compounds is desired .
Comparaison Avec Des Composés Similaires
- p-Toluic acid, phenyl ester
- p-Toluic acid, benzyl ester
- p-Toluic acid, methyl ester
Comparison:
- 2-naphthyl 4-methylbenzoate is unique due to the presence of the 2-naphthyl group, which imparts distinct chemical and physical properties compared to other esters of p-toluic acid. The 2-naphthyl group enhances the compound’s stability and makes it more suitable for specific industrial applications .
Propriétés
Numéro CAS |
84647-13-2 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
naphthalen-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C18H14O2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |
Clé InChI |
YFQGMYOMLGSYSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















